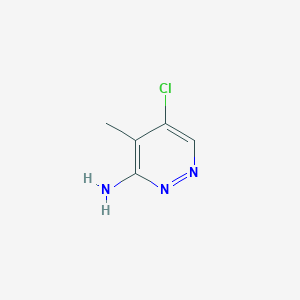
5-Chloro-4-methylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The chlorine atom is attached at the 5th position of the ring, a methyl group at the 4th position, and an amine group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpyridazin-3-amine typically involves the reaction of 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent . Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers to provide functionalized pyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-4-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Chloro-4-methylpyridazin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound finds applications in the synthesis of agrochemicals and functional materials.
作用機序
The mechanism of action of 5-Chloro-4-methylpyridazin-3-amine is not well-documented. similar pyridazine derivatives are known to exert their effects by interacting with specific molecular targets and pathways. For example, some pyridazine derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways for this compound would require further research.
類似化合物との比較
Similar Compounds
- 6-Chloro-5-methylpyridazin-3-amine
- 3,6-Dichloro-4-methylpyridazine
- 3-Chloro-4-methylpyridazine
- 6-Chloro-4,5-dimethylpyridazin-3-amine
Uniqueness
5-Chloro-4-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position and the methyl group at the 4th position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C5H6ClN3 |
|---|---|
分子量 |
143.57 g/mol |
IUPAC名 |
5-chloro-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9) |
InChIキー |
NZVUORLKBMQJBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)








